1H and 19F NMR chemical shifts for 2,4-Difluoro-3-(propan-2-yloxy)phenol
1H and 19F NMR chemical shifts for 2,4-Difluoro-3-(propan-2-yloxy)phenol
An in-depth technical guide on the structural elucidation of 2,4-Difluoro-3-(propan-2-yloxy)phenol (CAS: 1881295-08-4) through Nuclear Magnetic Resonance (NMR) spectroscopy.
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. We will dissect the causality behind the chemical shifts, explore the intricate spin-spin coupling networks, and establish a self-validating experimental protocol for robust data acquisition.
Structural & Electronic Environment Analysis
To accurately interpret the NMR spectra of 2,4-Difluoro-3-(propan-2-yloxy)phenol, we must first analyze the electronic push-pull dynamics within the heavily substituted aromatic ring. The core structure consists of a phenol ring with fluorine atoms at the C2 and C4 positions, and an isopropoxy group at the C3 position.
The Causality of Chemical Shifts
The chemical shifts in both 1 H and 19 F NMR are governed by the sum of inductive ( −I ) and resonance ( +R ) effects[1]:
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Hydroxyl (-OH) and Isopropoxy (-O-iPr) Groups: Both oxygen-containing substituents are strongly electron-donating via resonance ( +R ). They inject electron density into the π -system of the benzene ring, heavily shielding the ortho and para positions.
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Fluorine (-F) Atoms: Fluorine is highly electronegative, exerting a strong localized inductive electron-withdrawing effect ( −I ) that deshields adjacent nuclei. However, it also possesses a weak resonance-donating effect ( +R ) that can shield ortho and para positions.
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Steric Crowding: The C3 isopropoxy group is flanked by two bulky fluorine atoms (C2 and C4). This steric hindrance restricts the free rotation of the C-O bond, locking the isopropyl methine proton into specific conformations that slightly influence its relaxation time and coupling constants.
H NMR Spectral Profiling
Based on empirical additivity rules for substituted benzenes[1][2][3], we can predict the highly specific chemical environments for the protons in this molecule.
1. The Aliphatic Region (Isopropoxy Group)
The isopropoxy group (-O-CH(CH 3 ) 2 ) provides a textbook A3B3X spin system:
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Methyl Protons (-CH 3 ): The six equivalent methyl protons will appear as a sharp doublet at δ 1.30 - 1.35 ppm . They are split by the adjacent methine proton ( 3JHH≈6.0−6.5 Hz).
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Methine Proton (-CH-): The single methine proton is strongly deshielded by the directly attached oxygen atom, shifting it downfield to a septet at δ 4.40 - 4.60 ppm ( 3JHH≈6.0−6.5 Hz).
2. The Aromatic Region (H5 and H6)
The aromatic ring contains only two contiguous protons: H5 and H6. Their shifts are dictated by the cumulative shielding/deshielding effects of the substituents[1].
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H6 (C6): Located ortho to the -OH group, meta to F2, para to the -O-iPr group, and meta to F4. The strong ortho-OH and para-OR resonance shielding dominates.
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Predicted Shift: δ 6.35 - 6.45 ppm .
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Multiplicity: Doublet of doublet of doublets (ddd) due to 3JH6−H5 (~9.0 Hz), 4JH6−F2 (~4.5 Hz), and 4JH6−F4 (~2.0 Hz).
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H5 (C5): Located ortho to F4, meta to -O-iPr, para to F2, and meta to -OH. It lacks the direct ortho shielding of an oxygen atom, making it slightly more deshielded than H6.
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Predicted Shift: δ 6.55 - 6.65 ppm .
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Multiplicity: ddd due to 3JH5−H6 (~9.0 Hz), 3JH5−F4 (~9.5 Hz), and 4JH5−F2 (~5.0 Hz).
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3. The Hydroxyl Region
The phenolic -OH proton is highly solvent-dependent. In a non-polar, non-hydrogen-bonding solvent like CDCl 3 , it typically appears as a broad singlet between δ 5.0 - 5.5 ppm . In a hydrogen-bonding solvent like DMSO- d6 , it will shift significantly downfield to δ 9.5 - 10.0 ppm [4].
F NMR Spectral Profiling
Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity[5]. Chemical shifts are historically referenced to Trichlorofluoromethane (CFCl 3 ) at 0.00 ppm[6][7].
Because 19 F chemical shifts are exquisitely sensitive to the local electronic microenvironment (spanning over 300 ppm for organic molecules)[5][8][9], we can easily differentiate the two fluorine atoms in this molecule:
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F2 (C2): This fluorine is flanked by two strongly electron-donating oxygen groups (ortho to -OH and ortho to -O-iPr). The massive influx of electron density via resonance heavily shields this nucleus.
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Predicted Shift: δ -135.0 to -140.0 ppm .
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F4 (C4): This fluorine is ortho to the -O-iPr group but ortho to a proton (H5) on the other side. With only one adjacent oxygen donor, it is less shielded than F2.
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Predicted Shift: δ -125.0 to -130.0 ppm .
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Coupling Dynamics: The two fluorine atoms are meta to each other, which will result in a 4JFF coupling constant of approximately 3 - 10 Hz. Consequently, in a 1 H-coupled 19 F spectrum, F2 and F4 will appear as complex multiplets due to F-F and F-H spin-spin interactions.
Data Presentation Summary
Table 1: Predicted 1 H NMR Data (Solvent: CDCl 3 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) |
| -CH 3 (iPr) | 1.30 - 1.35 | Doublet (d) | 6H | 3JHH = 6.2 |
| -CH- (iPr) | 4.40 - 4.60 | Septet (spt) | 1H | 3JHH = 6.2 |
| -OH (Phenol) | 5.00 - 5.50 | Broad Singlet (br s) | 1H | N/A (Exchangeable) |
| H6 (Aromatic) | 6.35 - 6.45 | ddd | 1H | 3JHH = 9.0, 4JHF = 4.5, 2.0 |
| H5 (Aromatic) | 6.55 - 6.65 | ddd | 1H | 3JHF = 9.5, 3JHH = 9.0, 4JHF = 5.0 |
Table 2: Predicted 19 F NMR Data (Reference: CFCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity ( 1 H-coupled) | Multiplicity ( 1 H-decoupled) |
| F4 (C4) | -125.0 to -130.0 | Multiplet (m) | Doublet (d, 4JFF = ~6 Hz) |
| F2 (C2) | -135.0 to -140.0 | Multiplet (m) | Doublet (d, 4JFF = ~6 Hz) |
Experimental Protocols: Self-Validating Workflow
To ensure absolute trustworthiness in the structural elucidation, the following self-validating experimental protocol must be executed.
Step 1: Sample Preparation
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Weigh 15-20 mg of 2,4-Difluoro-3-(propan-2-yloxy)phenol.
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Dissolve in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as the internal 1 H standard.
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For 19 F calibration, add a sealed capillary containing a trace amount of CFCl 3 or use Sodium Trifluoroacetate (NaTFA, δ -76.5 ppm) if an internal standard is preferred[5].
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Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 - 4.5 cm to avoid shimming artifacts.
Step 2: Probe Tuning and Shimming
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Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz).
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Locking: Lock the spectrometer to the deuterium signal of CDCl 3 .
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Tuning: Manually or automatically tune and match the probe for both 1 H (e.g., 400.13 MHz) and 19 F (e.g., 376.50 MHz) frequencies. Causality note: Proper matching minimizes reflected RF power, maximizing signal-to-noise (S/N) ratio.
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Shimming: Perform gradient shimming (TopShim) on the Z-axis. Validate the shim quality by checking the lock level stability and ensuring the TMS peak width at half-height (W 1/2 ) is ≤ 0.5 Hz.
Step 3: Acquisition Parameters
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1 H NMR: Use a standard 30-degree pulse program (zg30). Set the spectral width (SW) to 12 ppm. Set the relaxation delay (D1) to 2.0 seconds. Acquire 16-32 scans.
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19 F NMR ( 1 H-Decoupled): Use an inverse-gated decoupling sequence (zgig) to remove 1 H- 19 F splitting, simplifying the spectrum to pure F-F interactions. Set SW to 250 ppm (centered at -100 ppm). Acquire 64 scans.
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19 F NMR ( 1 H-Coupled): Use a standard pulse (zg) without decoupling to observe the full JHF coupling network for absolute positional verification.
Step 4: Processing
Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 19 F) prior to Fourier Transformation (FT) to enhance S/N without sacrificing resolution. Perform manual phase correction (zero and first order) and polynomial baseline correction.
Workflow Visualization
Caption: Standardized self-validating workflow for 1H and 19F NMR acquisition and elucidation.
References
- 19F NMR Reference Standards Overview Source: Scribd / University of Colorado URL
- 19F NMR Reference Standards Source: University of Colorado URL
- Source: National Institutes of Health (PMC)
- 19F NMR Chemical Shift Table Source: Alfa Chemistry URL
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: ResearchGate URL
- 1H NMR Chemical Shifts for Common Functional Groups Source: e-PG Pathshala / INFLIBNET URL
- Chemical shifts increments (in ppm)
- 1H NMR Chemical Shifts - COPYRIGHTED MATERIAL Source: Wiley URL
- Nuclear Magnetic Resonance Spectroscopy (NMR)
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. chemistryklipz.wordpress.com [chemistryklipz.wordpress.com]
- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. colorado.edu [colorado.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
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